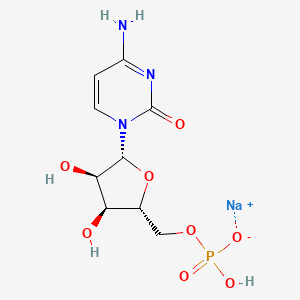

Cytidine 5'-monophosphate sodium salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cytidine 5’-monophosphate sodium salt, also known as CMP, is a key intermediate in the preparation of several nucleotide derivatives and is widely used in food and pharmaceutical industries . It is used as a substrate of uridine monophosphate (UMP)/cytidine monophosphate (CMP) kinase to form CDP which upon phosphorylation to CTP supports DNA and RNA biosynthesis .

Synthesis Analysis

Cytidine 5’-monophosphate (5’-CMP) is a key intermediate in the preparation of several nucleotide derivatives and is widely used in food and pharmaceutical industries. A highly efficient biosynthesis system was constructed for manufacturing 5’-CMP .Molecular Structure Analysis

The molecular formula of Cytidine 5’-monophosphate sodium salt is C9H12N3Na2O8P . The molecular weight is 367.16 g/mol .Chemical Reactions Analysis

Cytidine 5’-monophosphate (CMP) is used as a substrate of uridine monophosphate (UMP)/cytidine monophosphate (CMP) kinase to form CDP which upon phosphorylation to CTP supports DNA and RNA biosynthesis .Physical And Chemical Properties Analysis

The molecular formula of Cytidine 5’-monophosphate sodium salt is C9H12N3Na2O8P . The molecular weight is 367.16 g/mol .科学的研究の応用

Nucleotide Stock Solution

Cytidine 5’-monophosphate disodium salt is used in the preparation of nucleotide stock solutions . These solutions are essential in various biochemical experiments, particularly those involving DNA and RNA synthesis.

Ectonucleotidase (ENTase) Inhibitor

This compound serves as an ectonucleotidase (ENTase) inhibitor, which is used to probe 5’-ENTase activity in cortical neurons . This is crucial in neuroscience research, particularly in studies related to neurotransmission and brain function.

Bacterial Growth Studies

Cytidine 5’-monophosphate disodium salt has been used in in vitro studies to estimate its effect on the growth response of selected bacteria strains that dominate the piglets’ small intestine . This is important in microbiology and veterinary medicine, particularly in understanding gut microbiota and animal health.

DNA and RNA Biosynthesis

Cytidine 5’-monophosphate (CMP) is used as a substrate of uridine monophosphate (UMP)/cytidine monophosphate (CMP) kinase to form CDP which upon phosphorylation to CTP supports DNA and RNA biosynthesis . This is fundamental in molecular biology and genetics research.

Sugar Nucleotide Carrier

Cytidine monophosphate (CMP) serves as a nucleotide carrier for sugars . This is significant in carbohydrate chemistry and biochemistry, particularly in the study of glycosylation processes.

Protein/Enzyme Structure and Function

This compound contributes to the examination of protein/enzyme structure and function . This is crucial in proteomics and enzymology research.

DNA Replication and Protein Synthesis

Cytidine 5’-monophosphate sodium salt is used in the exploration of DNA replication and protein synthesis . This is vital in cell biology and molecular genetics research.

Cellular Metabolism and Gene Expression

Lastly, this compound is used in the study of cellular metabolism and gene expression . This is important in cellular biology and genomics research.

作用機序

Target of Action

Cytidine 5’-monophosphate sodium salt, also known as CMP, primarily targets several enzymes. These include Uridine-cytidine kinase 2 , 3-deoxy-manno-octulosonate cytidylyltransferase , 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase , and UMP-CMP kinase among others . These enzymes play crucial roles in various biochemical processes, including nucleotide synthesis and bacterial cell wall synthesis.

Mode of Action

CMP acts as a substrate for the enzyme Uridine-cytidine kinase 2 . This enzyme phosphorylates uridine and cytidine to uridine monophosphate and cytidine monophosphate . CMP is also used by the enzyme 3-deoxy-manno-octulosonate cytidylyltransferase , which is involved in the biosynthesis of bacterial lipopolysaccharides .

Biochemical Pathways

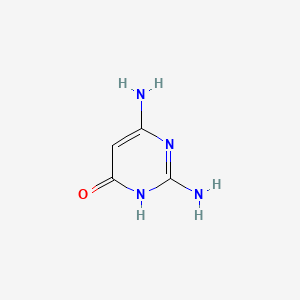

CMP is involved in the pyrimidine metabolism pathway . It is used as a substrate to form CDP (Cytidine diphosphate) which, upon phosphorylation, forms CTP (Cytidine triphosphate) that supports DNA and RNA biosynthesis . The nucleoside diphosphates cytidine diphosphate (CDP) and uridine diphosphate (UDP) are essential for pyrimidine synthesis .

Result of Action

The primary result of CMP’s action is the support of DNA and RNA biosynthesis . By acting as a substrate for various enzymes, CMP contributes to the formation of CDP and CTP, which are essential components of DNA and RNA. This plays a vital role in cell growth and development.

Safety and Hazards

According to the safety data sheet, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

将来の方向性

特性

IUPAC Name |

sodium;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N3O8P.Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18);/q;+1/p-1/t4-,6-,7-,8-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJCAHIYEOVKFDR-IAIGYFSYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)[O-])O)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)[O-])O)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3NaO8P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cytidine 5'-monophosphate sodium salt | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bromo[[1,3-bis[(4S,5S)-1-benzoyl-4,5-diphenyl-2-imidazolin-2-yl]benzene]palladium(II)]](/img/structure/B1143910.png)

![Benzo[a]pyrido[1',2':1,2]imidazo[4,5-c]phenazine](/img/structure/B1143916.png)

![(E)-tert-Butyl 4-(hydroxyimino)spiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B1143927.png)